Paranitrophenvl mannopyranoside
Description
Paranitrophenyl mannopyranoside (PNP-α/β-D-mannopyranoside) is a synthetic glycoside widely used as a chromogenic substrate for studying glycosidase enzyme kinetics, particularly α- and β-mannosidases . Its structure comprises a mannopyranose ring linked to a 4-nitrophenyl group via an α- or β-glycosidic bond. The 4-nitrophenyl moiety acts as a leaving group, enabling spectrophotometric detection of enzymatic hydrolysis through the release of yellow 4-nitrophenolate (λmax = 400–405 nm) . This compound is pivotal in biochemical assays for diagnosing lysosomal storage disorders and characterizing carbohydrate-active enzymes .
Properties
Molecular Formula |
C12H15NO8 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12?/m1/s1 |
InChI Key |
IFBHRQDFSNCLOZ-IKQSSVLVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methylumbelliferyl Mannopyranoside (4-MU-α/β-D-Mannopyranoside)
- Structure : Replaces the 4-nitrophenyl group with a fluorescent 4-methylumbelliferyl (4-MU) group.
- Application: Used for fluorometric assays (ex/em = 365/450 nm), offering higher sensitivity than PNP-mannopyranoside in low-activity enzyme detection .
- Limitation : Requires UV light for detection, complicating real-time kinetic studies compared to colorimetric PNP substrates.
2-Chloro-4-Nitrophenyl Mannopyranoside
- Structure : Substitutes the para-nitro group with a chloro-nitro group.
- Activity : Exhibits similar enzymatic hydrolysis kinetics but with a slightly shifted absorption maximum (λmax = 410 nm), improving resolution in multi-enzyme assays .
- Synthetic Accessibility: Requires halogenation steps, increasing synthesis complexity compared to PNP-mannopyranoside .
4-Methoxyphenyl Mannopyranoside
- Structure : Features a methoxy group instead of nitro.
- Binding Affinity: Shows weaker interactions with lectins and glycosidases due to reduced hydrophobicity and electron-withdrawing effects. highlights that hydrophobic 4-nitrophenyl groups enhance binding affinity by ~20× compared to non-nitrated analogs .
- Theranostic Potential: Used in glycopolymer synthesis for thermoresponsive materials but lacks utility in enzymatic assays due to poor leaving-group properties .
Comparison with Non-Mannose Glycosides
Paranitrophenyl Glucopyranoside and Galactopyranoside
- For example, α-mannosidases discriminate against gluco/galacto-configured substrates due to axial vs. equatorial C4 hydroxyl orientations .
- Synthetic Challenges: β-Mannopyranosides are notoriously difficult to synthesize compared to β-glucopyranosides, which benefit from neighboring-group participation during glycosylation .
4-Nitrophenyl Xylopyranoside
- Linkage Stability: β-Xylopyranosides are more readily synthesized than β-mannopyranosides due to favorable transition-state intermediates, as noted in .
- Enzymatic Utility: Used for β-xylosidase assays but lacks cross-reactivity with mannosidases.
Structure–Activity Relationships (SAR) and Binding Studies
Hydrophobic vs. Polar Substituents
- 4-Nitrophenyl Group: Enhances binding to molecularly imprinted nanoparticles (MINPs) by ~20× compared to non-nitrated analogs, as seen in . This is attributed to hydrophobic interactions and π-stacking .
- Acyl Modifications: Benzene-sulphonyl or long-chain acyl groups on mannopyranosides improve antimicrobial activity, whereas unmodified PNP-mannopyranoside lacks intrinsic bioactivity .
Hydroxyl Group Inversion
- C2/C3 Hydroxyls: Inversion of hydroxyl configurations (e.g., gluco → manno) reduces MINP binding affinity by 3–6×, demonstrating high sensitivity to stereochemistry .
13C-Labeled Analogs
- Applications: Multiply 13C-labeled mannopyranosides (e.g., hexasaccharide 3 in ) enable NMR studies of carbohydrate conformation and enzyme binding .
Data Tables
Table 1: Enzymatic Hydrolysis Rates of PNP-Glycosides
| Substrate | Enzyme Target | $ K_m $ (mM) | $ V_{max} $ (μM/min) | Detection Method |
|---|---|---|---|---|
| PNP-β-D-Mannopyranoside | β-Mannosidase | 0.15 | 12.4 | Colorimetric |
| 4-MU-β-D-Mannopyranoside | β-Mannosidase | 0.18 | 10.9 | Fluorometric |
| PNP-β-D-Glucopyranoside | β-Glucosidase | 0.22 | 15.2 | Colorimetric |
Table 2: Binding Affinities of Mannopyranosides to MINP(5)
| Compound | $ K_a $ (×10³ M⁻¹) | Relative Affinity vs. PNP-Mannopyranoside |
|---|---|---|
| PNP-α-D-Mannopyranoside | 5.2 | 1.0 (reference) |
| PNP-α-D-Glucopyranoside | 1.6 | 0.31 |
| PNP-α-D-Galactopyranoside | 0.9 | 0.17 |
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